N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine
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Overview
Description
N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is a complex organic compound that features a naphthalene ring substituted with an ethoxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine typically involves the reaction of 2-ethoxynaphthalene with a suitable alkylating agent to introduce the morpholine moiety. The reaction conditions often require a base such as sodium hydride or potassium carbonate to deprotonate the naphthalene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxynaphthalen-1-yl)methyl]-2-(morpholin-4-yl)ethanamine
- N-[(2-ethoxynaphthalen-1-yl)methyl]-2-(piperidin-4-yl)ethanamine
- N-[(2-ethoxynaphthalen-1-yl)methyl]-2-(morpholin-2-yl)ethanamine
Uniqueness
N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy group and the morpholine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C19H26N2O2/c1-2-23-19-8-7-16-5-3-4-6-17(16)18(19)15-20-9-10-21-11-13-22-14-12-21/h3-8,20H,2,9-15H2,1H3 |
InChI Key |
MFVGBRXYUNKGBV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3 |
Origin of Product |
United States |
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